molecular formula C17H20F3NO2 B2630079 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 2034307-67-8

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

カタログ番号: B2630079
CAS番号: 2034307-67-8
分子量: 327.347
InChIキー: XJKXSWVZCRILKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrrolidine ring substituted at position 3 with a cyclopropylmethoxy group and a 3-(trifluoromethyl)phenyl moiety linked via an ethanone bridge. The cyclopropylmethoxy group enhances steric bulk and metabolic stability, while the trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism . Such structural attributes make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to hydrophobic interactions.

特性

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO2/c18-17(19,20)14-3-1-2-13(8-14)9-16(22)21-7-6-15(10-21)23-11-12-4-5-12/h1-3,8,12,15H,4-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKXSWVZCRILKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with a suitable base and an alkylating agent to form the cyclopropylmethoxy intermediate.

    Pyrrolidinyl Group Introduction: The cyclopropylmethoxy intermediate is then reacted with pyrrolidine under appropriate conditions to introduce the pyrrolidinyl group.

    Coupling with Trifluoromethylphenyl Group: The final step involves the coupling of the pyrrolidinyl intermediate with a trifluoromethylphenyl derivative using a coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

化学反応の分析

Types of Reactions

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

作用機序

The mechanism of action of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Structural Analogues and Substituent Effects

a) 1-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone ()
  • Structure: Contains a pyrrolidine ring with a thienopyrimidine-sulfanyl substituent.
  • Comparison: The sulfur atoms and thienopyrimidine group introduce electronic effects distinct from the cyclopropylmethoxy group in the target compound. This alters binding affinity in enzyme interactions, as sulfur participates in polar interactions absent in the target .
  • Molecular Weight : 501.597 vs. ~400 (estimated for the target compound).
b) 3-(2-(2-Cyclohexyl-1,3-dioxolan-4-yl)-1-(4-(trifluoromethyl)phenyl)ethanone ()
  • Structure : Features a cyclohexyl-dioxolane substituent instead of cyclopropylmethoxy.
  • The dioxolane ring may enhance solubility but introduce metabolic liabilities .
c) (R)-1-(3-(Cyclopropylamino)pyrrolidin-1-yl)ethanone ()
  • Structure: Substitutes cyclopropylmethoxy with cyclopropylamino.
  • Comparison: The amino group enables hydrogen bonding, unlike the ether linkage in the target compound. This could improve water solubility but reduce metabolic stability due to susceptibility to oxidative deamination .
a) Suzuki Coupling in Trifluoromethylphenyl Derivatives ()
  • Example : Synthesis of 2,4-diphenyl-1H-imidazole derivatives.
  • Comparison: The target compound likely employs similar bromination and cyclization steps for pyrrolidine formation. However, the use of cyclopropylmethoxy may require specialized protection-deprotection strategies absent in simpler aryl ethanones .
b) Schiff Base Formation ()
  • Example: Synthesis of Schiff bases using 2-hydroxyacetophenone.
  • Comparison: While the target compound lacks imine linkages, its ethanone bridge could serve as a precursor for similar condensation reactions, highlighting versatility in derivatization .

Physicochemical and Pharmacokinetic Properties

a) Lipophilicity and Solubility
  • The trifluoromethyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), comparable to 1-[3-(trifluoromethyl)phenyl]-2-propanone (). However, the cyclopropylmethoxy group may reduce aqueous solubility relative to hydroxylated analogs (e.g., ’s hydroxyethylamino derivative) .
b) Metabolic Stability
  • The cyclopropylmethoxy group resists cytochrome P450-mediated oxidation better than ethylamino () or unprotected hydroxyl groups (). This stability is critical for prolonged half-life in vivo .

生物活性

The compound 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article summarizes the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C16H18F3N
  • IUPAC Name : 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Research indicates that this compound may interact with various biological targets, including:

  • Cannabinoid Receptors : Preliminary studies suggest that derivatives of this compound may act as agonists for cannabinoid receptor type 2 (CB2), which is involved in anti-inflammatory responses and pain modulation .
  • Neuroprotective Effects : The trifluoromethyl group in the structure is known to enhance lipophilicity, potentially aiding in blood-brain barrier penetration. This suggests a role in neuroprotection, similar to other compounds that exhibit neuroprotective properties .

Biological Activity Overview

The biological activities associated with this compound include:

  • Anti-inflammatory Activity : By acting on CB2 receptors, it may reduce inflammation and pain.
  • Neuroprotective Effects : Potentially protects neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote cell survival through the modulation of apoptotic pathways .

Case Study 2: Anti-inflammatory Effects

In vivo studies demonstrated that administration of related compounds resulted in decreased levels of pro-inflammatory cytokines in animal models of arthritis. This suggests a potential therapeutic application for inflammatory diseases .

Data Tables

Biological ActivityMechanismReference
Anti-inflammatoryCB2 receptor agonism
NeuroprotectionModulation of oxidative stress pathways
Cytokine reductionInhibition of pro-inflammatory cytokines

Q & A

Q. How can researchers optimize the synthesis of 1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone to improve yield and purity?

Methodological Answer: The compound’s synthesis involves multi-step reactions, including cyclopropylmethoxy group coupling to pyrrolidine and subsequent ketone formation. Key steps include:

  • Coupling Reaction: Use of Pd(dppf)₂Cl₂ as a catalyst under Suzuki-Miyaura conditions for aryl coupling (similar to methods in ).
  • Cyclization: Controlled temperature (0–5°C) during cyclopropylmethoxy group attachment to avoid side reactions (see for analogous pyridine coupling).
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol to achieve >95% purity .

Critical Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Catalyst loading2–5 mol%Higher loading accelerates coupling but increases Pd residues.
Reaction time12–24 hoursUnder 12h leads to incomplete coupling; over 24h degrades product.
Solvent polarityDichloromethane (DCM)Balances solubility and reactivity of intermediates.

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Verify cyclopropylmethoxy protons (δ 0.5–1.5 ppm) and pyrrolidine N-CH₂ signals (δ 3.0–3.5 ppm). Trifluoromethyl groups show distinct ¹⁹F NMR peaks at δ -60 to -70 ppm (see for analogous structures).
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 384.17 (calculated for C₁₈H₂₁F₃NO₂).
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of the cyclopropylmethoxy-pyrrolidine moiety (as in for related ethanones).

Validation Protocol:

Compare experimental NMR shifts with DFT-calculated spectra.

Use LC-MS to detect trace impurities (<0.5%) from incomplete coupling .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to simulate binding to targets like cannabinoid receptors (CB1/CB2) due to structural similarity to known agonists ().
  • Molecular Dynamics (MD): Assess stability of ligand-receptor complexes over 100 ns simulations (GROMACS/AMBER).
  • Key Parameters:
    • Binding Affinity (ΔG): Target values ≤ -8 kcal/mol for high-affinity interactions.
    • Hydrogen Bonding: Prioritize interactions with residues like Ser383 (CB1) or Lys109 (CB2) .

Case Study:
In , pyrimidinyl biphenylureas showed allosteric modulation of CB1 via similar pyrrolidine motifs. Apply analogous protocols to this compound.

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Contradictions may arise from assay-specific conditions (e.g., cell type, incubation time). Resolve via:

  • Dose-Response Curves: Compare IC₅₀ values across 3+ independent assays (e.g., HEK293 vs. CHO cells).
  • Metabolic Stability Tests: Use liver microsomes to identify rapid degradation in certain systems ().
  • Off-Target Screening: Profile against 50+ kinases/phosphatases to rule out non-specific effects (see for thiophene analogs).

Example Workflow:

Validate target engagement via CRISPR-knockout models.

Cross-reference with transcriptomics data (RNA-seq) to identify downstream pathways .

Q. How can researchers design SAR studies to optimize the trifluoromethylphenyl group’s pharmacological contributions?

Methodological Answer:

  • Structural Modifications:
    • Replace CF₃ with Cl, Br, or OCF₃ to assess electronic effects.
    • Vary substituent positions (meta vs. para) on the phenyl ring.
  • Assay Prioritization:
    • Lipophilicity (logP): Measure via HPLC to correlate with membrane permeability.
    • Binding Kinetics: Use surface plasmon resonance (SPR) for on/off rates.

SAR Table (Example):

DerivativelogPIC₅₀ (nM)Target Selectivity (CB1/CB2)
CF₃ (parent)3.2120 ± 151:1.3
Cl2.8250 ± 301:2.1
OCF₃3.590 ± 101:0.8

Q. What is the proposed mechanism for the compound’s metabolic degradation in vivo?

Methodological Answer:

  • Phase I Metabolism: Predominant oxidation of the pyrrolidine ring via CYP3A4/2D6, forming hydroxylated metabolites ().
  • Phase II Metabolism: Glucuronidation of hydroxyl groups detected via LC-MS/MS.
  • In Silico Prediction: Use ADMET Predictor or SwissADME to identify vulnerable sites (e.g., cyclopropylmethoxy group resists hydrolysis) .

Experimental Validation:

Incubate with human liver microsomes + NADPH.

Identify metabolites using high-resolution mass spectrometry.

Q. How do steric and electronic effects of the cyclopropylmethoxy group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The cyclopropyl group’s rigidity hinders access to catalytic sites, requiring bulky ligands (e.g., XPhos) for Suzuki coupling ().
  • Electronic Effects: Methoxy’s electron-donating nature enhances aryl ring nucleophilicity, favoring oxidative addition with Pd(0).
  • DFT Calculations: Compute Fukui indices to predict reactive sites on the aryl ring .

Recommendation: Use microwave-assisted synthesis (100–120°C, 30 min) to overcome steric barriers ().

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。